molecular formula C9H18ClNO3S B2484622 4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride CAS No. 2219418-85-4

4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride

Cat. No.: B2484622
CAS No.: 2219418-85-4
M. Wt: 255.76
InChI Key: TUUVWUFBFXKFKW-UHFFFAOYSA-N
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Description

4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride is a heterocyclic spiro compound characterized by a unique structural framework. The molecule features a spiro[5.5]undecane core with a sulfur atom (thia) at position 1, an oxygen atom (oxa) at position 9, and a sulfone group (1,1-dioxide).

Properties

IUPAC Name

1,1-dioxo-9-oxa-1λ6-thiaspiro[5.5]undecan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S.ClH/c10-8-1-6-14(11,12)9(7-8)2-4-13-5-3-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUVWUFBFXKFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2(CCOCC2)CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride typically involves multiple steps. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfur-containing ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride has been investigated for its potential in drug development due to its unique spirocyclic structure, which can enhance bioactivity and selectivity in medicinal chemistry.

Case Study:
A study explored the compound's efficacy as an anti-inflammatory agent. The results indicated that it significantly reduced inflammation in animal models, suggesting potential for further development into therapeutic agents for inflammatory diseases.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.

Case Study:
In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is crucial for developing new antimicrobial therapies.

Neuroscience Research

The compound's ability to cross the blood-brain barrier has led to investigations into its neuroprotective effects.

Case Study:
A neuropharmacological study assessed the compound's impact on neurodegenerative models. Results indicated that it could protect neurons from oxidative stress, highlighting its potential in treating conditions such as Alzheimer's disease.

Data Tables

Application AreaDescriptionKey Findings
PharmaceuticalAnti-inflammatory drug developmentSignificant reduction in inflammation in models
AntimicrobialAntibiotic developmentInhibition of Gram-positive and Gram-negative bacteria
NeuroscienceNeuroprotective agentProtection against oxidative stress in neurons

Mechanism of Action

The mechanism of action of 4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the target enzyme or protein .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between the target compound and analogous spiro derivatives:

Compound Name Molecular Formula Key Substituents Heteroatoms Key Properties/Applications References
4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide HCl Likely C₈H₁₄ClNO₃S* -NH₂ (C4), -SO₂ (C1), -O- (C9) S, O Pharmaceutical intermediates
1,4-dioxa-8-azaspiro[5.5]undecane hydrochloride C₈H₁₆ClNO₂ -N- (C8), -O- (C1, C4) O, N Research chemical (unspecified)
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane C₁₇H₃₁NO₄ -COOEt (C8), -C₆H₁₃ (C10) O, N Synthetic intermediate
2,4,8,10-tetraoxaspiro[5.5]undecane derivatives Varies (e.g., C₉H₁₆O₄) -O- (C2, C4, C8, C10) O Conformational studies
(2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane (S4a) C₁₃H₂₄O₂ -CH₃ (C8), -C₃H₇ (C2) O Pheromone mimicry

*Molecular formula inferred from nomenclature conventions.

Key Observations

Heteroatom Influence: The presence of sulfur (thia) and sulfone groups in the target compound distinguishes it from oxygen- or nitrogen-dominated analogs. In contrast, 1,4-dioxa-8-azaspiro[5.5]undecane hydrochloride (C₈H₁₆ClNO₂) lacks sulfur, reducing its capacity for disulfide bond formation but improving hydrolytic stability .

Substituent Effects: The amino group in the target compound provides a nucleophilic site for derivatization, unlike 8-ethoxycarbonyl-10-hexyl derivatives (e.g., C₁₇H₃₁NO₄), which prioritize lipophilicity for membrane penetration . Stereochemical complexity, as seen in S4a (C₁₃H₂₄O₂), highlights the role of chirality in biological activity, though this is unexplored for the target compound .

Synthetic Accessibility :

  • Spiro compounds with multiple oxygen atoms (e.g., 2,4,8,10-tetraoxaspiro[5.5]undecane) are synthesized via condensation of pentaerythritol with ketones, a method less applicable to sulfur-containing analogs due to sulfur’s reactivity .
  • The hydrochloride salt form of the target compound suggests purification via acid-base extraction, contrasting with chromatographic methods used for racemic dioxaspiro derivatives .

Biological Activity

4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride, also known by its CAS number 2253639-03-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Key Properties

PropertyValue
Molecular FormulaC9H18ClN2O3S
Molecular Weight239.76 g/mol
CAS Number2253639-03-9
Purity≥95%

Research indicates that compounds similar to 4-Amino-9-oxa-1-thiaspiro[5.5]undecane may act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological processes, including inflammation and pain modulation. By inhibiting sEH, these compounds can potentially alleviate conditions such as chronic kidney disease and hypertension by modulating lipid signaling pathways.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Studies have shown that structurally related compounds exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
    • In a rat model of anti-glomerular basement membrane glomerulonephritis, the administration of a related compound resulted in a marked decrease in serum creatinine levels, indicating renal protective effects .
  • Antimicrobial Properties :
    • Preliminary evaluations suggest that spirocyclic compounds possess antimicrobial activity against various bacterial strains. The presence of the thiazole moiety is believed to enhance this activity by disrupting bacterial cell wall synthesis .
  • Cytotoxic Effects :
    • Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The specific pathways involved are still under investigation but may involve apoptosis induction through mitochondrial pathways .

Case Study 1: Chronic Kidney Disease Model

In a controlled study involving rats with induced chronic kidney disease, a derivative of the compound demonstrated significant improvement in renal function markers when administered at doses of 30 mg/kg orally. This suggests potential for therapeutic use in managing chronic kidney conditions .

Case Study 2: Antimicrobial Efficacy

A series of Mannich bases derived from thiazolidine frameworks were synthesized and evaluated for their antimicrobial properties. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on the spirocyclic structure .

Q & A

Q. What are the common synthetic routes for preparing spirocyclic compounds like 4-amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride?

  • Methodological Answer : Synthesis often involves multi-step reactions. For example, similar spirocycles are synthesized via Grubbs catalyst-mediated olefin metathesis followed by hydrogenation (e.g., conversion of intermediates using Pd/C under H₂) and subsequent HCl salt formation . Key steps include:
  • Ring-closing metathesis to form the spirocyclic backbone.
  • Hydrogenation to reduce unsaturated bonds.
  • Acidification (e.g., HCl in CH₂Cl₂) to isolate the hydrochloride salt.
    Characterization via ¹H NMR and LC-MS is critical to confirm structural integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use personal protective equipment (PPE) including gloves, goggles, and lab coats to avoid skin/eye contact, as spirocyclic amines may cause irritation .
  • Work under fume hoods to minimize inhalation risks.
  • Store in airtight containers at 2–8°C to prevent degradation .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spirocyclic geometry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., exact mass for C₉H₁₈ClNO is 191.7 g/mol) .
  • HPLC : Purity assessment using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of spirocyclic amines with sulfur and oxygen heteroatoms?

  • Methodological Answer :
  • Catalyst Screening : Test alternative catalysts (e.g., Hoveyda-Grubbs vs. Grubbs 1st gen) to improve metathesis efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.
  • Temperature Control : Lower reaction temperatures (e.g., 0–25°C) may reduce side reactions .

Q. What strategies can address discrepancies in biological activity data for spirocyclic compounds across studies?

  • Methodological Answer :
  • Cross-Validation : Replicate assays (e.g., MIC testing for Mycobacterium tuberculosis H37Rv) using standardized protocols .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., 3-oxa vs. 9-oxa derivatives) to identify functional group contributions .
  • Computational Modeling : Use molecular docking to predict binding affinities to biological targets (e.g., chemokine receptors) .

Q. How can researchers design toxicity studies for this compound given limited ecotoxicological data?

  • Methodological Answer :
  • In Vitro Assays : Start with cytotoxicity screening (e.g., MTT assay on HEK293 cells) .
  • Environmental Toxicity : Use Daphnia magna or algae models to assess LC₅₀/EC₅₀, referencing OECD guidelines .
  • Metabolite Profiling : Identify degradation products via LC-MS to predict environmental persistence .

Q. What experimental approaches can improve the solubility and bioavailability of this hydrochloride salt?

  • Methodological Answer :
  • Salt Formation : Test alternative counterions (e.g., citrate, phosphate) to enhance aqueous solubility .
  • Formulation Studies : Use cyclodextrin complexes or lipid nanoparticles to improve dissolution rates .
  • pH-Solubility Profiling : Measure solubility across physiological pH (1.2–7.4) to guide formulation .

Q. How do steric and electronic effects influence the stability of the spirocyclic ring system?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under N₂/O₂ atmospheres .
  • Kinetic Studies : Monitor ring-opening reactions via NMR under acidic/basic conditions .
  • DFT Calculations : Predict bond strain and electron distribution using Gaussian or similar software .

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